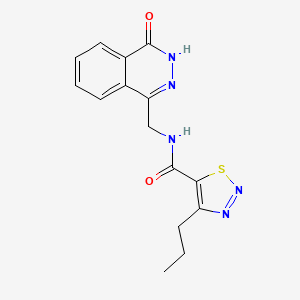

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-2-5-11-13(23-20-18-11)15(22)16-8-12-9-6-3-4-7-10(9)14(21)19-17-12/h3-4,6-7H,2,5,8H2,1H3,(H,16,22)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWOBGFXYJAGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1207029-61-5 |

| Molecular Formula | C₁₅H₁₅N₅O₂S |

| Molecular Weight | 329.4 g/mol |

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer activity . Thiadiazole compounds have been reported to inhibit various cancer cell lines through different mechanisms.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells. For instance, studies have shown that certain thiadiazole derivatives lead to G2-M and S-phase arrest in cancer cells, effectively halting their proliferation .

- Apoptosis Induction : The compound has been linked to the initiation of apoptosis in cancer cells. Research indicates that it can significantly increase the proportion of apoptotic cells compared to untreated controls .

- Enzyme Inhibition : Some studies suggest that thiadiazole derivatives can inhibit key enzymes involved in cancer progression. For example, compounds exhibiting dual inhibition of BRAF and VEGFR pathways have shown promising results in preclinical trials .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| N-(4-Oxo-phthalazin) | HepG2 | 5.05 |

| N-(4-Oxo-phthalazin) | MCF7 | 8.10 |

| Reference Drug (Sorafenib) | HepG2 | 9.18 |

These findings indicate that the compound shows greater cytotoxicity compared to established anticancer agents like Sorafenib .

Case Studies and Research Findings

- Thiadiazole Derivatives Review : A comprehensive review highlighted the anticancer potential of various thiadiazole derivatives, noting their ability to selectively target cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects associated with conventional chemotherapy.

- Molecular Modeling Studies : Molecular docking studies have illustrated how these compounds interact with target proteins involved in tumor growth and metastasis. Such interactions often involve hydrogen bonding and π-stacking interactions that enhance binding affinity .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide as an anticancer agent. The compound has been evaluated for its cytotoxic properties against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were found to be in the range of 10–20 µM, indicating potent activity.

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF-7 | 15 | Moderate |

| HCT116 | 12 | Strong |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which were confirmed through flow cytometry and caspase activity assays.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against several pathogens. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC Value (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Highly Effective |

| Escherichia coli | 32 | Moderate |

| Pseudomonas aeruginosa | 16 | Effective |

The results indicate that the compound's structural features contribute to its ability to disrupt bacterial cell wall synthesis.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. The compound demonstrated favorable binding affinities to receptor tyrosine kinases and bacterial enzymes.

Chemical Reactions Analysis

Thiadiazole Ring

The 1,2,3-thiadiazole core exhibits reactivity at sulfur and nitrogen sites:

-

Nucleophilic Substitution : Reacts with amines or alcohols under basic conditions to form substituted derivatives .

-

Cycloaddition : Participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles .

Carboxamide Group

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid .

-

Coupling Reactions : Forms amides or esters via activation with EDC/HOBt .

Phthalazinone Moiety

-

Reduction : The 4-oxo group can be reduced to 3,4-dihydrophthalazine using NaBH₄ or LiAlH₄ .

-

Electrophilic Substitution : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at aromatic positions .

Biological Activity and Reaction Pathways

The compound’s bioactivity (e.g., PARP inhibition ) is linked to its ability to:

-

Chelate metal ions via the phthalazinone carbonyl and thiadiazole sulfur .

-

Undergo metabolic oxidation at the propyl side chain, forming hydroxylated derivatives .

Key Reaction Data

Stability and Degradation

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared with structurally related analogues from the provided evidence, focusing on molecular weight, substituents, and key functional groups.

Table 1: Comparative Analysis of Structural and Physicochemical Features

*Estimated based on structural similarity to .

Key Observations:

- Molecular Weight and Lipophilicity: The target compound (324.36 g/mol) is lighter than A22 (499.23 g/mol) but heavier than B2 (355.16 g/mol) and the cyclopropyl-thiadiazole analogue (313.34 g/mol) .

- Heterocyclic Core : Unlike pyrazole derivatives (e.g., 3a ), the thiadiazole ring in the target compound may confer distinct electronic properties due to sulfur’s electronegativity, influencing binding interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodology :

- The synthesis likely involves coupling the phthalazinone moiety with the thiadiazole-carboxamide group. A critical step is the cyclization of the thiadiazole ring, which can be achieved using iodine and triethylamine in a polar solvent (e.g., DMF or acetonitrile) under reflux, as demonstrated for analogous thiadiazole derivatives .

- Optimization strategies include:

- Screening solvents (DMF, acetonitrile) and bases (KCO, EtN) to enhance reaction efficiency.

- Adjusting reaction time and temperature to minimize side reactions (e.g., hydrolysis of intermediates).

- Monitoring reaction progress via TLC or HPLC to identify optimal quenching points .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure, with characteristic peaks for the phthalazinone carbonyl (δ ~160-170 ppm) and thiadiazole protons (δ ~7-9 ppm) .

- Infrared Spectroscopy (IR) : Detect key functional groups (e.g., amide C=O stretch ~1650 cm, phthalazinone C=O ~1680 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 364.4 for CHNOS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.